Regulatory Identity: Propofol EP Impurity O Designation Establishes Non-Substitutable Analytical Standard Status
2-Isopropyl-6-propylphenol is designated as Propofol EP Impurity O in the European Pharmacopoeia monograph for Propofol (2,6-diisopropylphenol), distinguishing it from other Propofol impurities such as Impurity A (2,4-diisopropylphenol) and Impurity K/L [1]. This formal pharmacopoeial designation mandates the use of this exact compound for analytical method development, method validation, and quality control applications during commercial production of Propofol [2]. No other alkylphenol can serve as an analytical surrogate for this impurity in regulatory submissions.
| Evidence Dimension | Regulatory designation and analytical utility |
|---|---|
| Target Compound Data | Designated Propofol EP Impurity O; used as reference standard for HPLC/GC-MS method validation and ANDA submissions [1] |
| Comparator Or Baseline | Propofol Impurity A (2,4-diisopropylphenol, CAS 2934-05-6); Propofol Impurity K/L (different alkyl substitution patterns) |
| Quantified Difference | Not applicable (qualitative regulatory designation) |
| Conditions | European Pharmacopoeia Propofol monograph impurity classification; analytical method development context |
Why This Matters
Procurement of the exact EP Impurity O standard is non-negotiable for any laboratory performing Propofol impurity testing compliant with EP/USP monographs.
- [1] European Pharmacopoeia (EP). Propofol monograph - Impurity O specification. View Source
- [2] ChemWhat. Propofol EP Impurity O (CAS 74663-48-2) - Analytical Applications for ANDA and Commercial Production. View Source
